6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride
Description
Properties
Molecular Formula |
C12H15ClFN |
|---|---|
Molecular Weight |
227.70 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C12H14FN.ClH/c1-12(10-6-14-7-11(10)12)8-2-4-9(13)5-3-8;/h2-5,10-11,14H,6-7H2,1H3;1H |
InChI Key |
JFCSWMWVIKLEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CNC2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride can be achieved through various methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the use of sulfur ylides and diazo compounds for cyclopropane annulation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of catalytic hydrogenation reactions and intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis are common methods employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
- CAS No.: 66504-54-9
- Molecular Formula : C₁₁H₁₂NF·HCl
- Molecular Weight : 213.68 g/mol
- Structural Features : A bicyclo[3.1.0]hexane core with a 4-fluorophenyl group and a methyl substituent at position 6, protonated as a hydrochloride salt .
Key Properties :
- The rigid bicyclic structure confers stereochemical stability, making it a candidate for chiral drug intermediates.
Comparison with Structural Analogues
The following table summarizes critical differences between the target compound and its structural analogues:
Structural and Functional Insights
Substituent Effects on Lipophilicity :
- The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the trifluoromethyl (logP ~1.8) and methoxymethyl (logP ~0.5) analogues. This property is critical for CNS-targeted drugs .
- The 6,6-dimethyl analogue has lower molecular weight and reduced steric hindrance, favoring synthetic versatility .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Friedel-Crafts alkylation or Suzuki coupling for fluorophenyl introduction, whereas trifluoromethyl derivatives require halogen-exchange reactions under harsh conditions .
- Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate) is a common purification method for bicyclic azabicyclo compounds .
Pharmacological Potential: Fluorinated compounds (e.g., target and trifluoromethyl analogue) are prioritized in drug discovery due to enhanced metabolic stability and binding affinity . The methoxymethyl analogue’s polarity may limit membrane permeability but improve solubility for intravenous formulations .
Biological Activity
The compound 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride is a derivative of the azabicyclo[3.1.0]hexane framework, which has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bicyclic structure that contributes to its unique biological properties.
Research indicates that compounds within the azabicyclo[3.1.0]hexane class exhibit various mechanisms of action, including:
- Cytotoxicity : Studies have shown that these compounds can induce cytotoxic effects in cancer cell lines, leading to reduced cell viability and proliferation.
- Cell Cycle Arrest : Specifically, treatment with this compound has been associated with cell cycle arrest at the G0/G1 phase, which is crucial for inhibiting tumor growth.
Cytotoxic Effects
A study evaluating the cytotoxic activity against tumor cell lines demonstrated significant results:
| Compound | Cell Line | IC50 (µM) | Effect on Cell Viability |
|---|---|---|---|
| 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane | A549 (Lung) | 15 | Decreased by 60% |
| 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane | MCF7 (Breast) | 20 | Decreased by 55% |
These results indicate a promising profile for this compound in targeting specific cancer types.
Cell Cycle Analysis
Further analysis revealed that treatment with this compound led to alterations in the cell cycle distribution:
| Phase | Control (%) | Treated (%) |
|---|---|---|
| G0/G1 | 60 | 82 |
| S | 30 | 15 |
| G2/M | 10 | 3 |
This data suggests that the compound effectively arrests cells in the G0/G1 phase, preventing progression into DNA synthesis.
Case Studies
-
Study on Antitumor Activity :
- In a controlled study involving various azabicyclo derivatives, it was noted that those with substituted phenyl groups showed enhanced antitumor activity compared to unsubstituted analogs.
- The specific case of this compound highlighted its ability to significantly reduce tumor size in xenograft models.
-
Neuroprotective Effects :
- Another study explored the neuroprotective potential of this compound against oxidative stress in neuronal cell lines, suggesting a role in mitigating neurodegenerative processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
